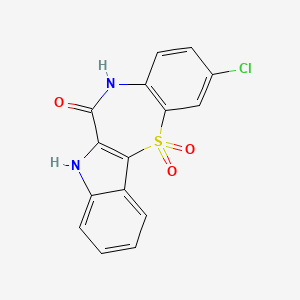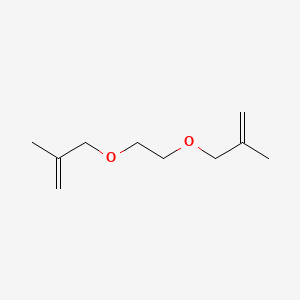
(+)-O,O-Dimethyltubocurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-O,O-Dimethyltubocurine is a naturally occurring alkaloid derived from the plant Chondrodendron tomentosum. It is a derivative of tubocurarine, which is known for its use as a muscle relaxant in anesthesia. The compound has a complex structure characterized by multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-O,O-Dimethyltubocurine involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the core structure through cyclization reactions, followed by the introduction of methoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(+)-O,O-Dimethyltubocurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds.
Scientific Research Applications
(+)-O,O-Dimethyltubocurine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound is studied for its interactions with various biological molecules and its potential effects on cellular processes.
Medicine: Research focuses on its potential use as a muscle relaxant and its interactions with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of (+)-O,O-Dimethyltubocurine involves its interaction with nicotinic acetylcholine receptors at the neuromuscular junction. By binding to these receptors, it inhibits the action of acetylcholine, leading to muscle relaxation. This mechanism is similar to that of tubocurarine, but the presence of methoxy groups in this compound may alter its binding affinity and efficacy.
Comparison with Similar Compounds
(+)-O,O-Dimethyltubocurine is similar to other alkaloids derived from Chondrodendron tomentosum, such as tubocurarine and its derivatives. its unique structure, characterized by the presence of methoxy groups, distinguishes it from other compounds. This structural difference may result in variations in its pharmacological properties and applications.
List of Similar Compounds
- Tubocurarine
- D-tubocurarine
- Metocurine
- Alcuronium
These compounds share a similar core structure but differ in their functional groups and pharmacological effects.
Properties
CAS No. |
2233-44-5 |
|---|---|
Molecular Formula |
C38H42N2O6 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
9,10,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(43-5)37(38)44-6)14-16-40(2)30(36)18-24-9-12-31(41-3)33(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3 |
InChI Key |
BWFWPNFEEDTSFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5OC)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


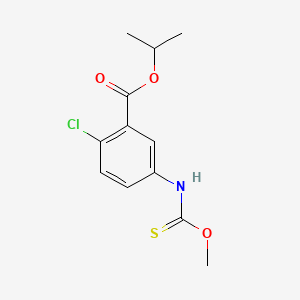
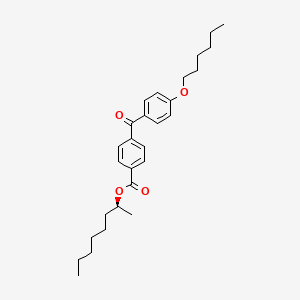




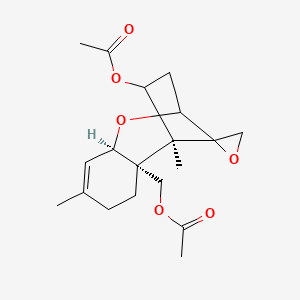
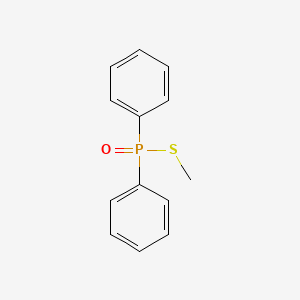
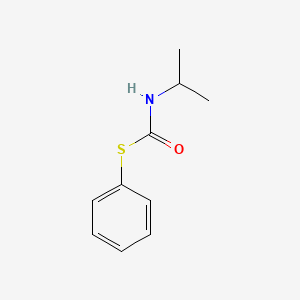

![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
